
N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide, also known as BMS-986177, is a small molecule drug candidate that is being developed by Bristol-Myers Squibb for the treatment of various diseases. This drug has shown promising results in preclinical studies and is currently in clinical trials.
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide is a selective inhibitor of TYK2, a protein that is involved in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide can block the downstream effects of these cytokines, which are involved in the immune response. This leads to a reduction in inflammation and the symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide has been shown to have potent inhibitory activity against TYK2 in vitro, with an IC50 value of 1.0 nM. In preclinical studies, the drug has been shown to reduce inflammation and improve symptoms in animal models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. The drug has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. The drug has also shown good efficacy in preclinical studies, which makes it a promising candidate for further development. However, one limitation of N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide is that it is still in the early stages of clinical development, and its safety and efficacy in humans are still being evaluated.
Zukünftige Richtungen
There are several future directions for the development of N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide. One potential application for the drug is in the treatment of autoimmune diseases, such as multiple sclerosis and lupus. The drug may also have potential in the treatment of certain types of cancer, such as melanoma and lung cancer, which are associated with dysregulated cytokine signaling pathways. Further studies are needed to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide in these diseases. Additionally, the development of TYK2 inhibitors with improved selectivity and pharmacokinetic properties may lead to the discovery of new drugs for the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide involves several steps. The starting material for the synthesis is 5-fluoro-2-methyl-1H-indole, which is reacted with 2-bromoacetic acid to form 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid. This acid is then reacted with N-(1-cyanocyclopentyl)amine in the presence of a coupling agent to form the final product, N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide. The synthesis method has been published in the Journal of Medicinal Chemistry (J Med Chem. 2016 Jun 9;59(11):5372-87).
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide has been shown to have potential therapeutic applications in various diseases, including inflammatory bowel disease, psoriasis, and rheumatoid arthritis. The drug works by inhibiting the activity of a protein called TYK2, which is involved in the immune response. In preclinical studies, N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide has been shown to reduce inflammation and improve symptoms in animal models of these diseases. The drug is currently in clinical trials to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-11-13(14-8-12(18)4-5-15(14)20-11)9-16(22)21-17(10-19)6-2-3-7-17/h4-5,8,20H,2-3,6-7,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNHKVKHVNQXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

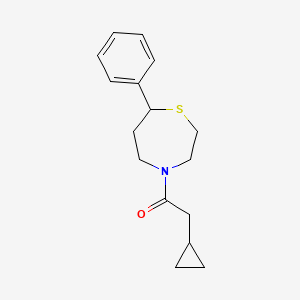
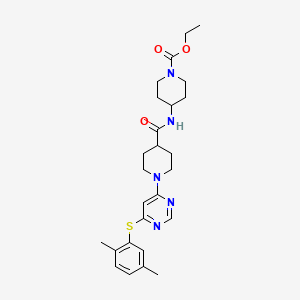
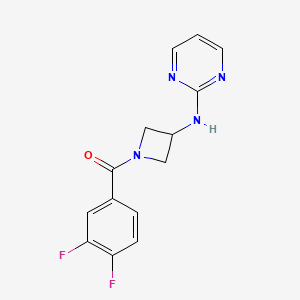
![1-[2-[5-(4-Chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2735404.png)


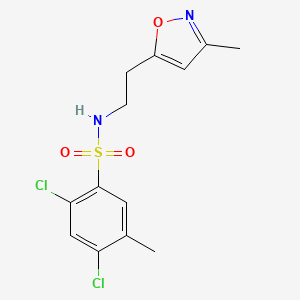
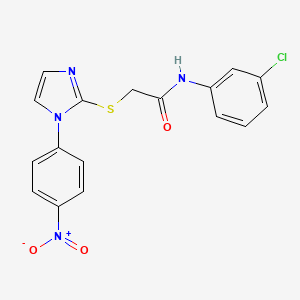
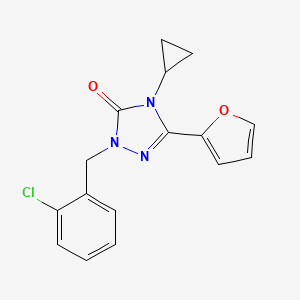
![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2735411.png)
![[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2735414.png)
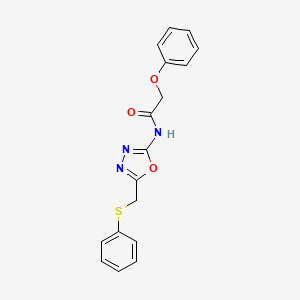
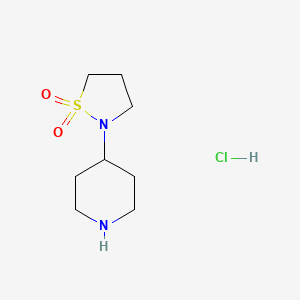
![3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2735418.png)